Streptothricin E

Description

Structure

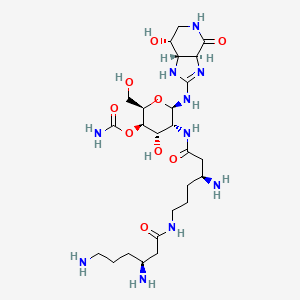

2D Structure

Properties

CAS No. |

3776-38-3 |

|---|---|

Molecular Formula |

C25H46N10O9 |

Molecular Weight |

630.7 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate |

InChI |

InChI=1S/C25H46N10O9/c26-5-1-3-11(27)7-15(38)30-6-2-4-12(28)8-16(39)32-19-20(40)21(44-24(29)42)14(10-36)43-23(19)35-25-33-17-13(37)9-31-22(41)18(17)34-25/h11-14,17-21,23,36-37,40H,1-10,26-28H2,(H2,29,42)(H,30,38)(H,31,41)(H,32,39)(H2,33,34,35)/t11-,12-,13+,14+,17+,18-,19+,20-,21-,23+/m0/s1 |

InChI Key |

SCHKAKNJXBPJHD-SNQQVPMJSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCNC(=O)C[C@H](CCCN)N)N)O |

Canonical SMILES |

C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCNC(=O)CC(CCCN)N)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

acemomycin C S15-1-B streptothricin E yazumycin C |

Origin of Product |

United States |

Foundational & Exploratory

Streptothricin E: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptothricins, a class of broad-spectrum aminoglycoside antibiotics, were first discovered in 1942 from the soil bacterium Streptomyces lavendulae.[1][2] These antibiotics are unique for their structure, which includes a streptolidine lactam ring, a gulosamine sugar, and a β-lysine homopolymer chain. The length of this β-lysine chain varies, giving rise to different streptothricin analogues, designated as streptothricin F (one β-lysine), E (two β-lysines), D (three β-lysines), and so on. While the initial mixture, known as nourseothricin, showed promise due to its activity against both Gram-positive and Gram-negative bacteria, its clinical development was halted due to toxicity concerns.[2] However, with the rising threat of antibiotic resistance, there is renewed interest in developing streptothricin-based drugs. This guide provides an in-depth technical overview of the discovery, isolation, and characterization of a specific analogue, Streptothricin E, from Streptomyces.

Discovery and Producing Organisms

The first streptothricin complex was isolated by Waksman and Woodruff in 1942 from Streptomyces lavendulae.[1][2] It was later understood that this was a mixture of closely related compounds.[2] Over the years, various Streptomyces species have been identified as producers of streptothricins, including:

-

Streptomyces lavendulae[1]

-

Streptomyces qinlingensis[3]

-

Streptomyces nojiriensis[4]

-

Streptomyces rochei

-

Streptomyces fimbriatus[5]

-

Streptomyces sp. fd1-xmd and fd2-tb

These filamentous Gram-positive bacteria are predominantly found in soil and are known for their complex secondary metabolism, making them a rich source of antibiotics.[1]

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of a producing Streptomyces strain. The following protocol is a generalized procedure based on methods for streptothricin and other Streptomyces-derived antibiotics.

Media Composition

A suitable production medium is crucial for high yields of this compound. The following is a representative medium composition:

| Component | Concentration (g/L) | Purpose |

| Soluble Starch | 20.0 | Carbon Source |

| Soybean Meal | 10.0 | Nitrogen Source |

| Yeast Extract | 2.0 | Growth Factors, Nitrogen Source |

| K₂HPO₄ | 1.0 | Buffering Agent, Phosphorus Source |

| MgSO₄·7H₂O | 0.5 | Essential Ions |

| NaCl | 0.5 | Osmotic Balance, Essential Ions |

| CaCO₃ | 2.0 | pH Stabilization |

| pH | 7.0 - 7.2 | Optimal for Streptomyces growth |

Fermentation Protocol

-

Inoculum Preparation: A seed culture is prepared by inoculating a suitable seed medium with spores or a mycelial suspension of the Streptomyces strain. The seed culture is incubated at 28-30°C for 48-72 hours with shaking at 200-250 rpm.

-

Production Fermentation: The production medium is inoculated with 5-10% (v/v) of the seed culture.

-

Incubation: The production culture is incubated at 28-30°C for 5-7 days with vigorous aeration and agitation (e.g., 250 rpm).

-

Monitoring: The pH of the culture should be monitored and maintained between 7.0 and 8.0. Antibiotic production typically begins in the late exponential phase and maximizes in the stationary phase of growth.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth is a multi-step process involving initial extraction and subsequent chromatographic separation.

Extraction of Crude Streptothricin Complex

This protocol is adapted from early methods for streptothricin isolation:

-

Harvesting: After fermentation, the culture broth is harvested.

-

Mycelial Separation: The mycelium is separated from the broth by centrifugation or filtration.

-

Charcoal Adsorption: The clarified broth is adjusted to a neutral pH and stirred with activated charcoal (e.g., 10-20 g/L) for 1-2 hours to adsorb the streptothricin complex.

-

Elution: The charcoal is collected by filtration and washed with water. The streptothricins are then eluted from the charcoal using an acidic solvent, such as 0.8 N formic acid in a 1:1 methanol-water solution.

-

Concentration: The eluate is concentrated under reduced pressure to yield a crude extract of the streptothricin complex.

Purification of this compound

The separation of individual streptothricins is achieved using column chromatography.

-

Ion-Exchange Chromatography: The crude extract is dissolved in a suitable buffer and applied to a cation-exchange column (e.g., IRC-50 or CM-Sephadex C-50). The column is washed and then eluted with a salt or pH gradient to separate the different streptothricin analogues based on their net positive charge, which is influenced by the number of β-lysine residues.

-

Size-Exclusion Chromatography: Further purification can be achieved using a size-exclusion column, such as Sephadex LH-20, to separate the streptothricins based on their molecular size.[1]

-

High-Performance Liquid Chromatography (HPLC): For final purification and analytical confirmation, reversed-phase HPLC can be employed. A C18 column with an ion-pairing agent in the mobile phase allows for the separation of the highly polar streptothricin analogues. A simple and reliable HPLC method has been developed for the quantitative analysis of streptothricins F, E, D, and C using a C18 column with a UV detector at 210 nm. The mobile phase consists of an aqueous solution of acetonitrile containing trifluoroacetic acid and octane-1-sulfonic acid sodium salt.[6]

Quantitative Data

Toxicity of Streptothricins

The toxicity of streptothricins is directly related to the length of the β-lysine chain, with toxicity increasing with the number of β-lysine residues.

| Streptothricin Analogue | Number of β-lysine residues | LD₅₀ in Mice (mg/kg) |

| Streptothricin F | 1 | 300 |

| This compound | 2 | 26 |

| Streptothricin D | 3 | ~10 |

| Streptothricin C | 4 | ~10 |

Data sourced from Dowgiallo et al., 2022.[1][2]

Antimicrobial Activity of Streptothricins

| Organism | Streptothricin F MIC (µM) | Streptothricin D MIC (µM) |

| Carbapenem-resistant Enterobacterales (CRE) (MIC₅₀) | 2 | 0.25 |

| Carbapenem-resistant Enterobacterales (CRE) (MIC₉₀) | 4 | 0.5 |

Data sourced from Morgan et al., 2023.[7][8]

Based on this trend, the MIC values for this compound are expected to be intermediate between those of Streptothricin F and D.

Visualizations

Experimental Workflow for this compound Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Conclusion

This compound, as a member of the streptothricin family of antibiotics, represents a molecule of renewed interest in the face of growing antimicrobial resistance. Understanding the detailed methodologies for its production and purification is critical for further research and development. The protocols and data presented in this guide provide a comprehensive foundation for scientists and researchers working on the development of streptothricin-based therapeutics. Further studies are warranted to fully characterize the antimicrobial spectrum and therapeutic potential of pure this compound.

References

- 1. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]

- 2. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation, structure elucidation and antibacterial activities of streptothricin acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New streptothricin-group antibiotics, AN-201 I and II. Screening, fermentation, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production of a broad spectrum streptothricin like antibiotic from halotolerant Streptomyces fimbriatus isolate G1 associated with marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [A new HPLC method for determination of main constituents of the streptothricin complex. Analysis of nourseothricin, grisin and kormogrisin] [pubmed.ncbi.nlm.nih.gov]

- 7. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

The Resurrection of a Forgotten Antibiotic: A Technical Guide to the History and Renewed Promise of Streptothricin

For decades, the streptothricin class of antibiotics has remained in the annals of historical scientific literature, a promising discovery sidelined by concerns of toxicity. However, the relentless rise of antimicrobial resistance has prompted a re-examination of these potent compounds. This technical guide provides an in-depth exploration of the research history of streptothricin antibiotics, from their initial discovery to the recent resurgence of interest, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanism of action, the challenges that led to their initial abandonment, and the modern approaches being used to unlock their therapeutic potential.

A Historical Overview: From Discovery to Dormancy

Streptothricin was first isolated in 1942 from the soil bacterium Streptomyces lavendulae.[1][2] It garnered immediate attention as one of the first broad-spectrum antibiotics, demonstrating activity against both Gram-positive and Gram-negative bacteria.[1] The initial excitement, however, was short-lived. Subsequent studies in the 1940s revealed significant nephrotoxicity, or kidney damage, in animal models, leading to the abandonment of streptothricin for clinical development.[3][4] For nearly 80 years, streptothricin and its related compounds, collectively known as nourseothricin, were relegated to use as selection agents in molecular biology.[5]

The looming crisis of antibiotic resistance has provided the impetus to revisit this forgotten class of molecules.[6] Modern purification and analytical techniques have allowed for the separation and individual characterization of the different components of the natural streptothricin mixture, primarily streptothricin F and D.[7] This has led to the crucial discovery that toxicity varies significantly between the different forms, with streptothricin F showing a much more favorable safety profile.[2][5]

Mechanism of Action: A Ribosomal Inhibitor

Streptothricin antibiotics exert their bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[8] Specifically, they bind to the 30S ribosomal subunit, interfering with the translation process and causing misreading of the mRNA template.[5][8] This leads to the production of non-functional proteins and ultimately, cell death.[2] Cryo-electron microscopy studies have provided detailed structural insights into the interaction between streptothricin F and the Acinetobacter baumannii 70S ribosome, revealing extensive hydrogen bonding with the 16S rRNA.[8]

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mlsu.ac.in [mlsu.ac.in]

- 4. In Bacillus subtilis, the SatA (Formerly YyaR) Acetyltransferase Detoxifies Streptothricin via Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]

- 6. A novel enzyme conferring streptothricin resistance alters the toxicity of streptothricin D from broad-spectrum to bacteria-specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. streptothricin F - Safety Data Sheet [chemicalbook.com]

Streptothricin E chemical structure and molecular formula

An In-depth Technical Guide to Streptothricin E for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the chemical structure, molecular formula, physicochemical properties, and biological activities of this compound. It includes detailed experimental protocols for its analysis and isolation, as well as a discussion of its mechanism of action and resistance.

Chemical Structure and Molecular Formula

This compound is a member of the streptothricin class of antibiotics, which are characterized by a unique chemical scaffold. This scaffold consists of three key components: a streptolidine lactam ring, a carbamoylated gulosamine sugar, and a homopolymer of β-lysine.[1][2] The individual members of the streptothricin family are distinguished by the number of β-lysine residues in this polymer chain.

This compound contains two β-lysine residues. Its chemical structure is presented below:

Molecular Formula: C₂₅H₄₆N₁₀O₉[1][3]

IUPAC Name: [(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate[1]

Physicochemical and Pharmacokinetic Properties

Streptothricins are known for their high water solubility.[5][6] A summary of the key quantitative data for this compound and related compounds is provided in the table below. It is important to note that while some data is specific to this compound, other values are reported for the general class of streptothricins or for closely related analogs like Streptothricin F.

| Property | Value | Notes |

| Molecular Weight | 630.69 g/mol | For this compound.[3] |

| Exact Mass | 630.34492308 Da | For this compound.[1] |

| Topological Polar Surface Area | 324 Ų | For this compound.[1] |

| Solubility | High in water | General characteristic of streptothricins.[5][6] A stock solution of nourseothricin sulfate (a mixture of streptothricins) can be prepared at 200 mg/mL in water.[7] |

| Stability | Crystalline salts are highly stable (10 years at 4°C, 2 years at 20°C). Stock solutions are stable for up to 4 weeks at 4°C. | Data for nourseothricin sulfate.[7] |

| Toxicity (LD₅₀ in mice) | 26 mg/kg | For this compound.[5][6] |

Mechanism of Action and Signaling Pathway

Streptothricins exert their antibacterial effect by targeting the bacterial ribosome, a critical component of protein synthesis.[8] Specifically, they bind to the 30S subunit of the 70S ribosome.[2][9] This interaction leads to an inhibition of protein synthesis and also causes misreading of the mRNA template, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain.[1][5] This dual action of inhibiting protein synthesis and inducing miscoding is a potent mechanism for bacterial cell death.

The following diagram illustrates the mechanism of action of this compound on the bacterial ribosome.

Mechanism of Resistance

The primary mechanism of bacterial resistance to streptothricins is through enzymatic inactivation.[1][5][6] This is mediated by a class of enzymes known as streptothricin acetyltransferases (SATs).[1][5][8] These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the β-amino group of the β-lysine residues of the streptothricin molecule.[1][3] This acetylation prevents the antibiotic from binding to its ribosomal target, thus rendering it ineffective.

The diagram below depicts the enzymatic inactivation of this compound.

Experimental Protocols

HPLC Analysis of this compound

The following protocol is adapted from a published method for the analysis of streptothricin complexes and can be used for the quantification of this compound.[10][11]

Objective: To separate and quantify this compound from a mixture.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 analytical column

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Octane-1-sulfonic acid sodium salt

-

Deionized water

-

This compound standard

Procedure:

-

Mobile Phase Preparation: Prepare an aqueous solution of acetonitrile containing trifluoroacetic acid and octane-1-sulfonic acid sodium salt. The exact composition may need to be optimized for the specific C18 column used.

-

Sample Preparation: If analyzing a biological matrix, perform a protein precipitation step with acetonitrile. Centrifuge the sample to remove precipitated proteins and collect the supernatant for injection.

-

HPLC Conditions:

-

Column: Reversed-phase C18

-

Mobile Phase: Aqueous acetonitrile with TFA and octane-1-sulfonic acid sodium salt.

-

Detection: UV at 210 nm.

-

Flow Rate: Typically 1.0 mL/min, but may require optimization.

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the prepared sample and the this compound standard. The retention times of the streptothricins increase with their molecular weight, so Streptothricin F will elute before this compound, which will elute before Streptothricin D and C.[10]

-

Quantification: Create a standard curve using known concentrations of the this compound standard to quantify the amount in the sample.

Isolation and Purification of this compound

This protocol outlines a general procedure for the isolation of streptothricins from a fermentation broth, which can be specifically adapted for this compound.[12][13]

Objective: To isolate and purify this compound from a Streptomyces fermentation broth.

Materials:

-

Fermentation broth from a this compound-producing Streptomyces strain.

-

Filter paper and Buchner funnel or centrifugation equipment.

-

Adsorbent resin (e.g., Norite).

-

Elution solvent (e.g., 0.8 N formic acid in 1:1 methanol-water).

-

Ion-exchange resin chromatography system.

-

Preparative Reversed-Phase HPLC (RP-HPLC) system.

-

Solvents for chromatography (e.g., acetonitrile, water, appropriate buffers).

Procedure:

-

Clarification of Fermentation Broth: Remove the biomass and suspended solids from the fermentation broth by filtration or centrifugation.

-

Adsorption: Add an adsorbent resin like Norite to the clarified broth and stir for a sufficient time to allow the streptothricins to adsorb to the resin.[12]

-

Elution: Separate the resin from the broth and elute the streptothricins using an appropriate solvent mixture, such as acidic methanol-water.[12]

-

Concentration: Concentrate the eluate under vacuum to reduce the volume.

-

Ion-Exchange Chromatography: Further purify the concentrated extract using ion-exchange resin chromatography to separate the basic streptothricin compounds from other components.[13]

-

Preparative RP-HPLC: The final purification step involves preparative RP-HPLC to separate the different streptothricin analogs (C, D, E, F) from each other.[13] Collect the fractions corresponding to the this compound peak.

-

Desalting and Lyophilization: Desalt the purified this compound fraction and lyophilize to obtain a stable, powdered form.

Conceptual Workflow for Total Synthesis

The following diagram outlines a logical workflow for the convergent total synthesis of this compound.

References

- 1. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Streptothricin - Wikipedia [en.wikipedia.org]

- 5. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Small-Molecule Acetylation by GCN5-Related N-Acetyltransferases in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [A new HPLC method for determination of main constituents of the streptothricin complex. Analysis of nourseothricin, grisin and kormogrisin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. datapdf.com [datapdf.com]

- 13. Isolation, structure elucidation and antibacterial activities of streptothricin acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Streptothricin E: A Technical Guide to its Physical and Chemical Properties for Researchers and Drug Development Professionals

An in-depth exploration of the core physical, chemical, and biological characteristics of Streptothricin E, a potent member of the streptothricin class of antibiotics. This document provides a comprehensive overview for scientists engaged in antimicrobial research and development.

Core Physical and Chemical Properties

This compound is a naturally occurring antibiotic belonging to the aminoglycoside family, produced by various species of Streptomyces. It is distinguished by a unique structure composed of a carbamoylated gulosamine sugar, a streptolidine lactam ring, and a β-lysine homopolymer chain. These structural features are pivotal to its biological activity and physicochemical characteristics.

Quantitative Data Summary

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₄₆N₁₀O₉ | [1] |

| Molecular Weight | 630.7 g/mol | [1][2] |

| CAS Number | 3776-38-3 | [1][3] |

| Appearance | Off-white, powdery solid (as part of purified fractions) | [4] |

| Solubility | Highly soluble in water. A stock solution of the related mixture, nourseothricin sulfate, can be prepared in water at 200 mg/mL. | [4][5][6] |

| Stability | Crystalline salts of the streptothricin mixture are stable for 10 years at 4°C and 2 years at 20°C. Stock solutions in water are stable for up to 4 weeks at 4°C. | [6] |

Experimental Protocols

The characterization and analysis of this compound rely on a suite of standard and advanced analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

Isolation and Purification

This compound is typically isolated from fermentation broths of Streptomyces species as part of a mixture of streptothricin congeners, often referred to as nourseothricin.

Methodology: Column Chromatography

A common method for purifying individual streptothricins, such as this compound, from a commercially available nourseothricin sulfate mixture involves size-exclusion chromatography.[5][7]

-

Column Preparation: A glass column (e.g., 150 x 2.4 cm) is packed with Sephadex LH-20 resin and equilibrated with the mobile phase.[7]

-

Sample Loading: A solution of nourseothricin sulfate (e.g., ~300 mg) is dissolved in a minimal amount of the mobile phase and loaded onto the column.[7]

-

Elution: The streptothricins are eluted with an appropriate mobile phase. The elution of different streptothricin congeners (D, E, and F) will occur at different rates, allowing for their separation.[4]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by methods such as HPLC or mass spectrometry to identify those containing pure this compound.[4]

-

Lyophilization: Pure fractions of this compound are combined, frozen, and lyophilized to obtain a powdery, off-white solid.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for the separation, identification, and quantification of this compound.

Methodology: Ion-Pair Reversed-Phase HPLC

This method is effective for separating the highly polar streptothricin compounds.[1][8]

-

Column: A reversed-phase C18 analytical column is typically used.[1]

-

Mobile Phase: An aqueous solution of acetonitrile containing trifluoroacetic acid and an ion-pairing agent like octane-1-sulfonic acid sodium salt is employed as the eluent.[1][8]

-

Detection: UV detection at 210 nm is suitable for monitoring the elution of streptothricins.[1]

-

Principle: The ion-pairing reagent forms a neutral complex with the positively charged streptothricin molecules, allowing for their retention and separation on the nonpolar stationary phase of the C18 column. The retention times of the streptothricins increase with their molecular weight.[1]

Mass Spectrometry (MS)

Mass spectrometry is indispensable for the structural elucidation and confirmation of the molecular weight of this compound.

Methodology: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

This technique provides detailed information about the molecular structure through fragmentation analysis.[9]

-

Ionization: The sample is introduced into the mass spectrometer via an electrospray ionization source, which generates protonated molecular ions [M+H]⁺.

-

MS1 Analysis: The first mass analyzer selects the precursor ion corresponding to the molecular weight of this compound.

-

Collision-Induced Dissociation (CID): The selected precursor ions are fragmented by collision with an inert gas in a collision cell.

-

MS2 Analysis: The second mass analyzer separates the resulting fragment ions, generating a tandem mass spectrum.

-

Data Interpretation: The fragmentation pattern provides information about the different structural components of the molecule, such as the streptolidine ring and the β-lysine chain, aiding in its definitive identification.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of this compound in solution.

Methodology: 1D and 2D NMR

Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed for complete structural assignment.[10][11]

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

1D NMR:

-

¹H NMR: Provides information on the number and chemical environment of protons in the molecule.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.[4]

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the three-dimensional structure.

-

-

Data Analysis: The combination of these NMR experiments allows for the complete assignment of all proton and carbon signals and the elucidation of the stereochemistry of the molecule.[11][12]

Mechanism of Action and Resistance

Understanding the mechanism of action of this compound and the pathways of resistance is critical for its potential development as a therapeutic agent.

Inhibition of Protein Synthesis

This compound exerts its antibacterial effect by targeting the bacterial ribosome, specifically the 30S subunit. This interaction disrupts the process of protein synthesis, leading to bacterial cell death. The binding of this compound to the ribosome can also induce miscoding, further contributing to its bactericidal activity.[6]

Resistance Pathway: Enzymatic Acetylation

The primary mechanism of resistance to streptothricins is the enzymatic modification of the antibiotic by streptothricin acetyltransferases (SATs).[4][7]

This guide provides a foundational understanding of the physical and chemical properties of this compound, essential for researchers and professionals in the field of drug discovery and development. The detailed experimental protocols and mechanistic insights aim to facilitate further investigation into this promising class of antibiotics.

References

- 1. [A new HPLC method for determination of main constituents of the streptothricin complex. Analysis of nourseothricin, grisin and kormogrisin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. datapdf.com [datapdf.com]

- 3. Streptothricin | C19H34N8O8 | CID 475825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Extraction and purification of streptomycin, with a note on streptothricin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification and biochemical characterization of streptothricin acetyltransferase coded by the cloned streptothricin-resistance gene of Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HPLC Determination of Streptomycin on Primesep 200 Column | SIELC Technologies [sielc.com]

- 12. streptothricin F | CAS#:3808-42-2 | Chemsrc [chemsrc.com]

Streptothricin E: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptothricin E is a member of the streptothricin class of aminoglycoside antibiotics. These antibiotics, produced by various species of Streptomyces, have garnered renewed interest due to their potent activity against multidrug-resistant bacteria. This technical guide provides an in-depth overview of this compound, including its chemical identity, biological activity, mechanism of action, and relevant experimental protocols.

Chemical Identity

| Identifier | Value |

| CAS Number | 3776-38-3 |

| IUPAC Name | [(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate[1] |

| Molecular Formula | C₂₅H₄₆N₁₀O₉ |

| Molecular Weight | 630.69 g/mol |

Biological Activity and Quantitative Data

Streptothricins exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The activity of streptothricins is influenced by the length of the β-lysine chain, with longer chains generally showing increased antimicrobial potency but also higher toxicity.

Table 2.1: Comparative Toxicity of Streptothricin Homologs

| Compound | Number of β-lysine residues | LD₅₀ in mice (mg/kg) |

| Streptothricin F | 1 | 300[2][3] |

| This compound | 2 | 26 [2][3] |

| Streptothricin D | 3 | ~10[2][3] |

| Streptothricin C | 4 | ~10[2][3] |

Table 2.2: Minimum Inhibitory Concentrations (MICs) of Streptothricin F and D

| Organism | Phenotype | Streptothricin F MIC (µM) | Streptothricin D MIC (µM) |

| Escherichia coli | ATCC 25922 | 2 | 0.25 |

| Klebsiella pneumoniae | ATCC 700603 (ESBL) | 2 | 0.25 |

| Acinetobacter baumannii | ATCC 19606 | 4 | 1 |

| Staphylococcus aureus | ATCC 29213 (MSSA) | 1 | 0.5 |

| Enterococcus faecalis | ATCC 29212 | 8 | 2 |

Data synthesized from multiple sources indicating the general activity of streptothricins.

Mechanism of Action

This compound, like other streptothricins, functions by inhibiting protein synthesis in bacteria. This is achieved through direct interaction with the 30S ribosomal subunit. The binding of streptothricins to the ribosome induces miscoding of mRNA, leading to the production of non-functional proteins and ultimately bacterial cell death. The primary resistance mechanism to streptothricins is the enzymatic acetylation of the β-lysine side chain by streptothricin acetyltransferases.

Caption: Mechanism of action of this compound on bacterial protein synthesis.

Experimental Protocols

Purification of this compound

This protocol is adapted from the purification of Streptothricin F and D and can be used to isolate this compound from a mixture of streptothricins (e.g., nourseothricin).

Materials:

-

Nourseothricin sulfate (or other streptothricin mixture)

-

Sephadex LH-20 resin

-

Glass chromatography column (e.g., 150 x 2.4 cm)

-

Deionized water

-

Fraction collector

-

HPLC system for analysis

Procedure:

-

Prepare a slurry of Sephadex LH-20 resin in deionized water and pack the chromatography column.

-

Equilibrate the column by washing with at least two column volumes of deionized water.

-

Dissolve the nourseothricin sulfate sample in a minimal amount of deionized water.

-

Carefully load the sample onto the top of the column.

-

Elute the column with deionized water at a constant flow rate.

-

Collect fractions of a defined volume using a fraction collector.

-

Analyze the collected fractions by HPLC to identify those containing pure this compound.

-

Pool the fractions containing pure this compound and lyophilize to obtain the purified compound.

Caption: Workflow for the purification of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.

Materials:

-

Purified this compound

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

-

Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Conclusion

This compound represents a promising scaffold for the development of new antibiotics to combat the growing threat of antimicrobial resistance. Its potent activity against a broad spectrum of bacteria, coupled with a well-defined mechanism of action, makes it an attractive candidate for further investigation and medicinal chemistry efforts. This guide provides foundational technical information to support researchers and drug development professionals in their exploration of this compound and its potential clinical applications.

References

- 1. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]

An In-depth Technical Guide to the Streptothricin E Biosynthesis Pathway in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Streptothricin E, a member of the streptothricin class of antibiotics produced by various actinomycetes. Streptothricins are notable for their broad-spectrum activity against Gram-positive and Gram-negative bacteria, making their biosynthetic pathway a subject of significant interest for antibiotic research and development.

Introduction to Streptothricins

Streptothricins are a family of aminoglycoside antibiotics characterized by a unique structure consisting of three main components: a streptolidine lactam core, a carbamoylated D-gulosamine moiety, and a poly-β-lysine chain of varying length.[1][2] The number of β-lysine residues determines the specific streptothricin variant, with this compound containing two β-lysine units. First isolated in 1942 from Streptomyces lavendulae, these compounds have regained attention due to their potential against multidrug-resistant pathogens.[1][2]

The Streptothricin Biosynthetic Gene Cluster

The genetic blueprint for streptothricin biosynthesis is encoded within a dedicated gene cluster. One of the well-studied clusters is from Streptomyces rochei F20, where a 5.2 kb DNA fragment was found to contain five open reading frames (ORFs) essential for the production and resistance of the antibiotic.[3][4][5] The biosynthesis is accomplished by a multienzymatic system rather than a single multifunctional protein.[3][4][5]

Table 1: Key Open Reading Frames (ORFs) in the Streptothricin Biosynthetic Gene Cluster from Streptomyces rochei F20 [3][4][5]

| ORF | Proposed Function | Homology |

| ORF1 | Involved in the non-ribosomal peptide synthesis (NRPS)-like activation and incorporation of β-lysine. | Genes involved in peptide formation by a non-ribosomal mechanism. |

| ORF2 | Putative macrolide 2'-phosphotransferase activity, possibly involved in an intermediate phosphorylation step or a resistance mechanism. Its inactivation abolishes antibiotic biosynthesis. | mphA and mphB from Escherichia coli, conferring resistance to macrolides. |

| ORF3 | Putative hydrolase activity. Its inactivation leads to a lesser degree of reduction in antibiotic biosynthesis. | Various hydrolases. |

| ORF4 | Unknown function. | No significant similarities found in databases. |

| ORF5 | Streptothricin acetyltransferase, responsible for conferring resistance to the producing organism by acetylating the streptothricin molecule using acetyl-CoA. This is a common self-resistance mechanism. | Streptothricin acetyltransferases from various Gram-positive and Gram-negative bacteria. |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving the assembly of its three core components. While the complete enzymatic cascade is still under investigation, key steps have been elucidated.

Biosynthesis of the Streptolidine Lactam Core

The formation of the unique streptolidine lactam moiety is a critical part of the pathway and has been a long-standing puzzle. Recent studies have revealed a two-step enzymatic process starting from L-arginine.[6]

-

Dihydroxylation of L-Arginine: The enzyme OrfP, an Fe(II)-dependent dihydroxylase, catalyzes the double hydroxylation of L-arginine to produce (3R,4R)-dihydroxy-L-arginine, proceeding through a (3S)-hydroxy-L-arginine intermediate.[6]

-

Cyclization to form (4R)-hydroxy-capreomycidine: The PLP-dependent cyclase, OrfR, then catalyzes an unusual elimination and addition reaction to cyclize (3R,4R)-dihydroxy-L-arginine into the six-membered ring structure, (4R)-hydroxy-capreomycidine.[6] This intermediate is then incorporated into the final streptothricin molecule.

Caption: Biosynthesis of the streptolidine precursor from L-arginine.

Biosynthesis and Incorporation of D-gulosamine

The gulosamine moiety is derived from D-glucosamine.[7] An essential enzyme in this part of the pathway is a carbamoyltransferase (putatively Orf17 in some clusters) that acts on the D-gulosamine sugar.[8]

Formation of the β-Lysine Chain

The β-lysine chain is assembled through a non-ribosomal peptide synthetase (NRPS)-like mechanism.[3][4][5] The conversion of α-lysine to β-lysine is catalyzed by a transaminase, potentially encoded by a gene like orf15 found in some streptothricin clusters.[8] ORF1 in the S. rochei cluster is believed to be responsible for the activation and polymerization of the β-lysine monomers.[3][4][5] For this compound, this process would involve the sequential addition of two β-lysine units.

Caption: Overview of the assembly of this compound components.

Regulation of Streptothricin Biosynthesis

The production of streptothricin, like many other secondary metabolites in Streptomyces, is tightly regulated. This regulation occurs at multiple levels, involving cluster-situated regulators (CSRs) and global regulators that respond to nutritional and environmental signals.

Maximal transcription of the streptothricin resistance gene (sttR) and a biosynthesis gene (sttA) in S. rochei F20 occurs during the transition from exponential to stationary phase, which is a common pattern for antibiotic production.[9] The expression of the resistance gene is generally higher than that of the biosynthetic genes.[9]

The regulation of antibiotic biosynthesis in actinomycetes is complex, often involving cascades of regulatory proteins.[10] Global regulators can sense nutrient availability (e.g., carbon, nitrogen, phosphate) and developmental signals, which in turn control the expression of pathway-specific activators or repressors located within the biosynthetic gene cluster.[10] While specific regulators for the streptothricin cluster are not fully characterized, it is likely to be under the control of such a hierarchical network.

Caption: A generalized regulatory network for streptothricin biosynthesis.

Quantitative Data on Streptothricin Production

Quantitative data on the production of specific streptothricin variants like this compound is limited in the literature. However, studies on the overall streptothricin (ST) complex provide some insights into production yields.

Table 2: Reported Streptothricin Production Yields

| Producing Strain | Streptothricin Variant(s) | Yield | Conditions | Reference |

| Streptomyces sp. strain fd1-xmd | ST (mixture) | Up to 0.5 g/L | After optimization of culture conditions | [11] |

Experimental Protocols

Extraction and Quantification of Streptothricins by HPLC

A reliable method for the quantitative analysis of streptothricin complexes involves ion-pair reversed-phase high-performance liquid chromatography (HPLC) with UV detection.[12]

-

Extraction: Streptothricins, being polar molecules, can be extracted from the fermentation broth using appropriate polar solvents.

-

Chromatographic Separation:

-

Column: Reversed-phase C18 analytical column.

-

Mobile Phase: An aqueous solution of acetonitrile containing trifluoroacetic acid and an ion-pairing agent such as octane-1-sulfonic acid sodium salt.

-

Detection: UV detector at 210 nm.

-

-

Elution Profile: The retention time of streptothricins increases with their molecular weight (and the length of the β-lysine chain). Therefore, Streptothricin F (one β-lysine) elutes before this compound (two β-lysines), followed by D and C.[12]

-

Quantification: Quantification is achieved by comparing the peak areas of the samples to those of known standards.

Caption: Workflow for the extraction and HPLC quantification of streptothricins.

General Protocol for Enzyme Assays

While specific protocols for the enzymes in the this compound pathway are not detailed in the literature, a general approach for characterizing their activity can be outlined.

-

Enzyme Preparation: The gene of interest (e.g., orfP, orfR) is cloned and overexpressed in a suitable host like E. coli. The recombinant protein is then purified.

-

Assay Mixture: The assay mixture typically contains a buffer at the optimal pH for the enzyme, the purified enzyme, the substrate (e.g., L-arginine for OrfP), and any necessary cofactors (e.g., Fe(II) for OrfP, PLP for OrfR).

-

Reaction: The reaction is initiated by adding the enzyme or substrate and incubated at an optimal temperature for a defined period.

-

Termination: The reaction is stopped, often by heat inactivation or the addition of an acid.

-

Analysis: The product formation is analyzed using techniques such as HPLC, LC-MS, or spectrophotometry. The enzyme activity is calculated based on the amount of product formed per unit time.

Conclusion and Future Perspectives

Significant progress has been made in understanding the biosynthesis of streptothricins, particularly the formation of the streptolidine core. However, several aspects of the this compound pathway require further investigation. The precise functions of ORF2, ORF3, and ORF4 in the S. rochei cluster need to be experimentally validated. A detailed enzymatic characterization of the assembly of the gulosamine and β-lysine moieties and their attachment to the streptolidine core is also needed. Furthermore, elucidating the specific regulatory network controlling the streptothricin gene cluster will be crucial for optimizing production yields. Continued research in these areas will not only provide a complete picture of this fascinating biosynthetic pathway but also pave the way for the bioengineering of novel streptothricin analogs with improved therapeutic properties.

References

- 1. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]

- 2. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Streptothricin biosynthesis is catalyzed by enzymes related to nonribosomal peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. streptothricin-biosynthesis-is-catalyzed-by-enzymes-related-to-nonribosomal-peptide-bond-formation - Ask this paper | Bohrium [bohrium.com]

- 6. Biosynthesis of streptolidine involved two unexpected intermediates produced by a dihydroxylase and a cyclase through unusual mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of streptothricin F. Part 6. Formation and intermediacy of D-glucosamine in Streptomyces L-1689-23 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. In situ monitoring of streptothricin production by Streptomyces rochei F20 in soil and rhizosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of the streptothricin and tunicamycin biosynthetic gene clusters by genome mining in Streptomyces sp. strain fd1-xmd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [A new HPLC method for determination of main constituents of the streptothricin complex. Analysis of nourseothricin, grisin and kormogrisin] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Streptothricin E Binding Site on the 30S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptothricins, a class of broad-spectrum aminoglycoside antibiotics, have garnered renewed interest due to their potent activity against multidrug-resistant Gram-negative bacteria. This technical guide provides a comprehensive overview of the binding site of Streptothricin E on the 30S ribosomal subunit. Leveraging recent high-resolution structural data from cryo-electron microscopy (cryo-EM) studies of related streptothricins, this document details the molecular interactions at the binding site, outlines the experimental methodologies used for its determination, and presents the current understanding of its mechanism of action. This guide is intended to be a valuable resource for researchers in microbiology, structural biology, and antibiotic drug development.

Introduction to this compound

This compound is a member of the streptothricin family of antibiotics, which are produced by various species of Streptomyces. These antibiotics are characterized by a unique chemical structure consisting of a streptolidine lactam ring, a carbamoylated gulosamine sugar, and a variable-length chain of β-lysine residues. This compound contains two β-lysine residues. The natural product mixture, often referred to as nourseothricin, is composed of several streptothricin variants, primarily Streptothricin F (one β-lysine) and Streptothricin D (three β-lysines).[1][2][3] The potent bactericidal activity of streptothricins against highly drug-resistant pathogens, including carbapenem-resistant Enterobacterales (CRE), has reignited interest in this class of antibiotics.[2][3]

The this compound Binding Site on the 30S Ribosomal Subunit

Recent cryo-electron microscopy studies on Streptothricin F (S-F) and Streptothricin D (S-D) bound to the Acinetobacter baumannii 70S ribosome have elucidated the precise binding location on the 30S subunit.[1] Given that the core structure responsible for ribosome interaction—the streptolidine and gulosamine moieties—is conserved across the streptothricin family, this binding site is extrapolated to this compound.

The primary binding site is located in a pocket within helix 34 (h34) of the 16S ribosomal RNA (rRNA) in the head region of the 30S subunit.[1] This location is distinct from the binding sites of other well-known aminoglycosides, such as streptomycin and paromomycin, which primarily target helix 44 in the decoding center.[1]

Key Molecular Interactions

The high-resolution structural data reveal extensive and specific hydrogen bonding between the antibiotic and the 16S rRNA:

-

Streptolidine Moiety: The streptolidine ring of streptothricin acts as a guanine mimetic. It forms multiple hydrogen bonds with the nucleobase of Cytosine 1054 (C1054) (using E. coli numbering).[1][2]

-

Carbamoylated Gulosamine Moiety: The carbamoyl group on the gulosamine sugar is crucial for the interaction with Adenine 1196 (A1196) of the 16S rRNA.[1][2]

These interactions anchor the streptothricin molecule into the binding pocket on the 30S subunit. The β-lysine tail, which differs between streptothricin variants, appears to have less defined interactions in this primary binding site.[1]

Significance of the Binding Site

The location of the streptothricin binding site near the A-site decoding center is critical to its mechanism of action. Structural analysis suggests that bound streptothricin probes the A-site, which is responsible for the selection of the correct aminoacyl-tRNA during translation.[2] This probing action is thought to be the basis for the observed translational miscoding and inhibition of protein synthesis.[1] The criticality of these interactions is further underscored by the fact that mutations at C1054 and A1196 in the 16S rRNA confer high-level resistance to streptothricins.[2]

Mechanism of Action

This compound exerts its bactericidal effect by targeting and inhibiting protein synthesis. The binding of this compound to helix 34 of the 16S rRNA on the 30S subunit leads to two primary consequences:

-

Translational Miscoding: By interacting with the decoding center, streptothricin stabilizes the binding of near-cognate aminoacyl-tRNAs to the A-site, leading to the incorporation of incorrect amino acids into the nascent polypeptide chain.

-

Inhibition of Translocation: The presence of the antibiotic in this critical region of the ribosome can also sterically hinder the movement of the tRNAs and mRNA through the ribosome during the elongation phase of translation.

This dual mechanism of action contributes to the potent bactericidal activity of the streptothricin class of antibiotics.

Quantitative Data

While direct binding affinity data such as Kd values for this compound to the 30S subunit are not yet available in the public domain, the biological activity has been quantified through minimum inhibitory concentration (MIC) studies against various resistant bacterial strains. The cryo-EM studies also provide key structural parameters.

Table 1: In Vitro Activity of Streptothricin F and D against Carbapenem-Resistant Enterobacterales (CRE) (n=39) [3]

| Antibiotic | MIC50 (µM) | MIC90 (µM) | MIC Range (µM) |

| Streptothricin F (S-F) | 2 | 4 | 1 to 4 |

| Streptothricin D (S-D) | 0.25 | 0.5 | 0.25 to 2 |

Table 2: Selectivity of Streptothricins for Prokaryotic vs. Eukaryotic Ribosomes [3]

| Antibiotic | Approximate Fold-Selectivity (Prokaryotic/Eukaryotic) |

| Streptothricin F (S-F) | ~40 |

| Streptothricin D (S-D) | ~40 |

Experimental Protocols

The determination of the streptothricin binding site was achieved through single-particle cryo-electron microscopy. The following is a generalized protocol based on the methodologies described by Morgan et al. (2023).

Preparation of the 70S Ribosome-Streptothricin Complex

-

Ribosome Purification: 70S ribosomes are purified from a suitable bacterial strain, such as Acinetobacter baumannii or Escherichia coli, through a series of ultracentrifugation steps, typically involving sucrose density gradients to separate the 70S ribosomes from the 50S and 30S subunits and other cellular components.

-

Complex Formation: Purified 70S ribosomes are incubated with a molar excess of the streptothricin antibiotic (e.g., Streptothricin F or D). In the key study, a concentration of 100 µM of the antibiotic was used to ensure binding, as lower, more physiologically relevant concentrations did not yield observable binding in the cryo-EM structures.[1] The incubation is typically performed on ice for a specified period to allow for complex formation.

Cryo-Electron Microscopy

-

Grid Preparation: A small volume (typically 2-3 µL) of the ribosome-antibiotic complex solution is applied to a glow-discharged cryo-EM grid (e.g., a holey carbon grid). The grid is then blotted to create a thin film of the solution and rapidly plunge-frozen in liquid ethane using a vitrification robot (e.g., a Vitrobot). This process traps the ribosome complexes in a thin layer of vitreous ice.

-

Data Collection: The frozen grids are loaded into a transmission electron microscope (TEM) equipped with a direct electron detector. A large number of images (micrographs) are automatically collected at various tilt angles.

-

Image Processing:

-

Motion Correction: The raw movie frames from the direct electron detector are aligned to correct for beam-induced motion.

-

Contrast Transfer Function (CTF) Estimation: The CTF of each micrograph is determined and corrected for.

-

Particle Picking: Individual ribosome particles are computationally identified and extracted from the micrographs.

-

2D Classification: The extracted particles are classified into different 2D class averages to remove junk particles and to assess the quality of the sample.

-

3D Reconstruction and Refinement: An initial 3D model is generated, and the particles are aligned to it to reconstruct a high-resolution 3D map of the ribosome-antibiotic complex. This is followed by further refinement steps to improve the resolution of the final map.

-

-

Model Building and Analysis: The atomic model of the ribosome and the antibiotic are fitted into the final cryo-EM density map. The interactions between the antibiotic and the ribosomal RNA and proteins are then analyzed in detail.

Visualizations

Experimental Workflow

Caption: Cryo-EM workflow for determining the streptothricin-ribosome structure.

Mechanism of Action

Caption: Mechanism of action of this compound on the 30S ribosomal subunit.

Conclusion and Future Perspectives

The elucidation of the this compound binding site on the 30S ribosomal subunit represents a significant advancement in our understanding of this promising class of antibiotics. The unique binding location on helix 34 of the 16S rRNA, distinct from other major aminoglycosides, provides a structural basis for its potent activity against multidrug-resistant bacteria and opens new avenues for rational drug design.

Future research should focus on obtaining high-resolution structures of this compound specifically, to understand the influence of the di-β-lysine chain on binding and activity. Furthermore, quantitative binding studies are needed to determine the affinity of different streptothricin variants for the ribosome, which will aid in structure-activity relationship studies. The detailed structural and mechanistic understanding presented in this guide will be instrumental in the development of novel streptothricin-based therapeutics to combat the growing threat of antibiotic resistance.

References

- 1. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]

Early Research on the Antimicrobial Spectrum of Streptothricin E: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discovered in 1942 by Selman Waksman and H. Boyd Woodruff, streptothricin was among the pioneering antibiotics identified from soil actinomycetes.[1][2] This complex of closely related compounds, including Streptothricin E, generated significant initial interest due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, a notable advantage over penicillin at the time.[1] This technical guide delves into the early studies that defined the antimicrobial spectrum of the streptothricin complex, with a focus on this compound, presenting the available quantitative data, detailing the experimental methodologies of the era, and illustrating the workflow used to determine its antimicrobial properties.

Antimicrobial Spectrum of Streptothricin

Early investigations into the antimicrobial properties of streptothricin revealed its efficacy against a variety of bacterial species. The initial studies by Waksman and Woodruff, while groundbreaking, often reported the activity of the entire streptothricin complex rather than isolating and testing each component individually. The data presented below is a summary of the bacteriostatic action of a streptothricin preparation as reported in their 1942 publication, "Streptothricin, a New Selective Bacteriostatic and Bactericidal Agent, Particularly Active Against Gram-Negative Bacteria." It is important to note that these early preparations were likely a mixture of streptothricin components (D, E, F, etc.).

Table 1: Bacteriostatic Action of Streptothricin on Various Bacteria

| Test Organism | Dilution of Streptothricin Preparation Causing Complete Inhibition of Growth |

| Bacillus subtilis | 1:1,000,000 |

| Bacillus mycoides | 1:500,000 |

| Sarcina lutea | 1:1,000,000 |

| Staphylococcus aureus | 1:100,000 |

| Escherichia coli | 1:125,000 |

| Aerobacter aerogenes | 1:50,000 |

| Proteus vulgaris | 1:10,000 |

| Pseudomonas fluorescens | No inhibition at 1:1,000 |

| Azotobacter chroococcum | 1:10,000 |

| Rhizobium leguminosarum | 1:50,000 |

Data extracted from Waksman and Woodruff, 1942. The dilutions represent the highest dilution of the crude streptothricin preparation that still inhibited bacterial growth.

Experimental Protocols

The methodologies employed in the early 1940s for determining the antimicrobial spectrum of new agents like streptothricin were foundational to modern antibiotic susceptibility testing. The primary method used was a form of broth dilution assay.

Broth Dilution Method for Determining Bacteriostatic Action (circa 1942)

1. Preparation of Streptothricin Stock Solution:

-

A crude preparation of streptothricin was obtained from the culture broth of Streptomyces lavendulae.

-

This preparation was dissolved in a suitable sterile liquid, such as nutrient broth or sterile distilled water, to create a concentrated stock solution.

2. Preparation of Serial Dilutions:

-

A series of sterile test tubes, each containing a specific volume of sterile nutrient broth, were prepared.

-

A measured amount of the streptothricin stock solution was added to the first tube and mixed thoroughly.

-

A portion of the solution from the first tube was then transferred to the second tube, and this process was repeated to create a range of serial dilutions (e.g., 1:1,000, 1:10,000, 1:100,000, etc.).

3. Inoculation:

-

Each tube in the dilution series was inoculated with a standardized suspension of the test bacterium.

-

A control tube containing only the nutrient broth and the bacterial inoculum (without streptothricin) was also prepared to ensure the viability of the bacteria and to serve as a comparison for growth.

4. Incubation:

-

The inoculated test tubes were incubated at a temperature suitable for the growth of the specific test organism (typically 28-37°C) for a defined period, usually 24 to 48 hours.

5. Observation and Interpretation:

-

After incubation, the tubes were visually inspected for turbidity (cloudiness), which indicates bacterial growth.

-

The minimum inhibitory concentration (MIC) was determined as the lowest concentration (i.e., the highest dilution) of streptothricin that completely inhibited the visible growth of the test organism.

Experimental Workflow

The following diagram illustrates the general workflow of the early broth dilution method used to assess the antimicrobial spectrum of streptothricin.

Caption: Early Broth Dilution Workflow

Signaling Pathways and Mechanism of Action

In the early studies of the 1940s, the precise molecular mechanism of action and the signaling pathways affected by streptothricin were not understood. The research at the time focused on the observable effects on bacterial growth. It was noted that streptothricin had both bacteriostatic (inhibiting growth) and bactericidal (killing bacteria) properties, depending on the concentration and the specific bacterium.[1] Later research has elucidated that streptothricins, like aminoglycoside antibiotics, target the bacterial ribosome, leading to the inhibition of protein synthesis. This interference with the fundamental process of translation ultimately leads to cell death.

The logical relationship between the administration of streptothricin and its ultimate effect, as understood from a modern perspective but rooted in early observations, can be visualized as follows:

Caption: Simplified Mechanism of Action

Conclusion

The early investigations into the antimicrobial spectrum of streptothricin laid the groundwork for our understanding of this potent and broad-spectrum antibiotic. While the initial studies by Waksman and Woodruff provided crucial insights into its activity against a range of bacteria, the lack of purified individual components like this compound in these early experiments meant that the reported data represented the combined effect of the streptothricin complex. The experimental protocols of the time, though less refined than modern methods, were robust enough to establish the significant potential of streptothricin as an antimicrobial agent. These foundational studies paved the way for later research that would unravel the specific activities of each streptothricin component and their precise mechanism of action.

References

The Streptolidine Lactam Ring: A Core Structural Motif in the Antibiotic Streptothricin E

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Streptothricin E, a member of the streptothricin class of antibiotics, has garnered renewed interest due to its potent activity against multidrug-resistant bacteria. Central to its structure and function is the unique streptolidine lactam ring, a bicyclic guanidinium-containing moiety. This technical guide provides a comprehensive overview of the streptolidine lactam ring within this compound, detailing its structure, biosynthesis, and critical role in the antibiotic's mechanism of action. This document synthesizes key quantitative data, presents detailed experimental protocols for relevant assays, and utilizes visualizations to elucidate complex biological pathways and experimental workflows.

Introduction

First isolated in the 1940s, the streptothricin antibiotics are characterized by a unique chemical scaffold composed of three key components: a streptolidine lactam ring, a carbamoylated gulosamine sugar, and a β-lysine homopolymer chain.[1] The length of this β-lysine chain varies among the different streptothricin analogues (A-F, X), directly influencing both their antimicrobial efficacy and toxicity.[2][3] this compound is distinguished by the presence of two β-lysine residues.[2] The streptolidine lactam ring, a rigid, cationic structure, is essential for the biological activity of these antibiotics, playing a pivotal role in their interaction with the bacterial ribosome.

The Streptolidine Lactam Core

Chemical Structure

The streptolidine lactam is a bicyclic structure featuring a six-membered ring fused to a five-membered lactam ring. A key feature is the presence of a guanidinium group, which is protonated at physiological pH, conferring a positive charge to the molecule. This cationic nature is crucial for its interaction with the negatively charged phosphate backbone of ribosomal RNA (rRNA).

Biosynthesis of the Streptolidine Lactam Ring

The biosynthesis of the streptolidine ring is a complex enzymatic process originating from the amino acid L-arginine. Two key enzymes, OrfP and OrfR, have been identified as essential for its formation in Streptomyces species.[4]

A proposed pathway for the biosynthesis of the streptolidine lactam precursor is outlined below.

Mechanism of Action

This compound exerts its antibacterial effect by targeting the bacterial ribosome, specifically the 30S subunit.[5] The positively charged streptolidine lactam ring is thought to interact with the A-site of the 16S rRNA, inducing miscoding during protein synthesis. This leads to the production of non-functional proteins and ultimately results in bacterial cell death. This mechanism is similar to that of aminoglycoside antibiotics.

Quantitative Data

In Vivo Toxicity

The toxicity of streptothricins is directly correlated with the length of the β-lysine chain. This compound, with two β-lysine residues, exhibits significant toxicity.

| Streptothricin Analogue | Number of β-Lysine Residues | LD50 in Mice (mg/kg) |

| Streptothricin F | 1 | 300[2][3] |

| This compound | 2 | 26 [2][3] |

| Streptothricin D | 3 | ~10[2][3] |

| Streptothricin C | 4 | ~10[2][3] |

Antimicrobial Activity

While specific Minimum Inhibitory Concentration (MIC) data for purified this compound is limited in recent literature, studies on Streptothricin F and D provide valuable insights into the activity of this class of antibiotics against various pathogens. Generally, antimicrobial activity increases with the length of the β-lysine chain.

| Organism | Streptothricin F MIC (µg/mL) | Streptothricin D MIC (µg/mL) | Nourseothricin (mixture) MIC (µg/mL) |

| Klebsiella pneumoniae (Carbapenem-resistant) | 1-4 µM | 0.25-2 µM | 0.25-2 µM |

| Acinetobacter baumannii | 4 µM | 1 µM | 1 µM |

| Neisseria gonorrhoeae | - | - | 16-32 |

Experimental Protocols

Total Synthesis of the Streptolidine Lactam Moiety (Exemplified by the Synthesis of a Precursor for Streptothricin F)

The following is a summarized workflow for the chemical synthesis of a key intermediate for the streptolidine lactam, based on the total synthesis of Streptothricin F.[3]

Detailed Methodological Steps: A detailed, step-by-step protocol for the total synthesis of streptothricin F, including the streptolidine moiety, can be found in the supplementary information of Miller et al., Chem. Sci., 2022, 13, 3447-3453.[3]

Ribosome Binding Assay (Filter Binding Method)

This protocol is a general method for assessing the binding of a radiolabeled ligand to ribosomes, which can be adapted for this compound.

Materials:

-

Purified 70S ribosomes

-

Radiolabeled this compound (e.g., [3H]- or [14C]-labeled)

-

Binding buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

-

Nitrocellulose membranes (0.45 µm pore size)

-

Cellulose acetate membranes (0.45 µm pore size)

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare binding reaction mixtures in microcentrifuge tubes. Each reaction should contain binding buffer, a fixed concentration of ribosomes, and varying concentrations of radiolabeled this compound.

-

Incubate the reactions at the desired temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

Set up the filtration apparatus with a nitrocellulose membrane placed on top of a cellulose acetate membrane. The nitrocellulose membrane binds proteins (and thus ribosome-ligand complexes), while the cellulose acetate membrane serves as a support and control for non-specific binding.

-

Rapidly filter the reaction mixtures through the membranes under vacuum.

-

Wash the membranes with ice-cold binding buffer to remove unbound ligand.

-

Dry the membranes and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the membranes using a scintillation counter.

-

Calculate the amount of bound ligand at each concentration and determine the binding affinity (e.g., Kd) by plotting the data and fitting it to a suitable binding isotherm.

In Vitro Transcription/Translation Inhibition Assay

This assay assesses the ability of this compound to inhibit protein synthesis in a cell-free system.

Materials:

-

Cell-free transcription/translation system (e.g., E. coli S30 extract)

-

DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase)

-

Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-methionine)

-

This compound at various concentrations

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Set up the transcription/translation reactions according to the manufacturer's instructions.

-

Add varying concentrations of this compound to the reactions. Include a no-antibiotic control and a positive control inhibitor.

-

Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

-

Stop the reactions by adding ice-cold TCA to precipitate the newly synthesized proteins.

-

Collect the protein precipitates by vacuum filtration onto glass fiber filters.

-

Wash the filters with TCA and ethanol to remove unincorporated radiolabeled amino acids.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of protein synthesis for each concentration of this compound and determine the IC50 value.

Resistance Mechanisms

Bacterial resistance to streptothricins primarily occurs through two enzymatic mechanisms:

-

Acetylation: Streptothricin acetyltransferases (SATs) catalyze the transfer of an acetyl group from acetyl-CoA to the β-amino group of the β-lysine moiety.[5] This modification prevents the antibiotic from binding to the ribosome.

-

Hydrolysis: Streptothricin hydrolases can inactivate the antibiotic by cleaving the amide bond within the streptolidine lactam ring.[5]

Conclusion

The streptolidine lactam ring is an indispensable component of this compound, conferring the structural rigidity and cationic properties necessary for its potent antibacterial activity. A thorough understanding of its biosynthesis, its interaction with the bacterial ribosome, and the mechanisms of resistance is crucial for the development of novel streptothricin-based therapeutics with improved efficacy and reduced toxicity. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of antibiotic discovery and development. Further investigation into the specific structure-activity relationships of the streptolidine lactam and its derivatives may pave the way for the design of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. "I. THE TOTAL SYNTHESIS OF (+,-)-CHELIDONINE. II. STUDIES DIRECTED TOWA" by MARY P KOLECK [docs.lib.purdue.edu]

- 2. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of streptolidine involved two unexpected intermediates produced by a dihydroxylase and a cyclase through unusual mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of the β-Lysine Homopolymer in Streptothricins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract